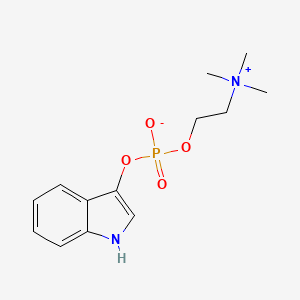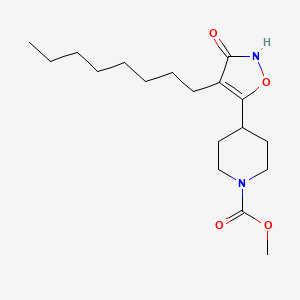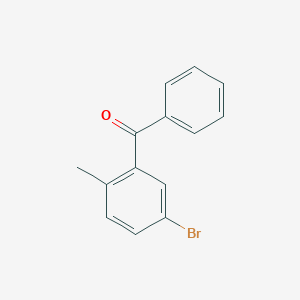
(5-Bromo-2-methylphenyl)(phenyl)methanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-methylphenyl)(phenyl)methanone” consists of a bromo-methylphenyl group and a phenyl group connected by a methanone (carbonyl) group . The exact 3D structure would require more specific information or computational chemistry techniques to determine .
Physical And Chemical Properties Analysis
“(5-Bromo-2-methylphenyl)(phenyl)methanone” has a molecular weight of 275.14 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- (5-Bromo-2-hydroxyphenyl)(phenyl)methanone has been synthesized through the reaction of 4-bromophenol and benzoyl chloride and confirmed by X-ray crystal structure determination. This compound presents in a monoclinic crystal structure, indicating its potential for diverse applications in materials science and crystallography (Kuang Xin-mou, 2009).
Antioxidant Properties
- Derivatives of (5-bromo-2-methylphenyl)(phenyl)methanone, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been synthesized and demonstrated effective antioxidant properties. These compounds show promise for use in pharmaceutical and nutritional products due to their potential to combat oxidative stress (Çetinkaya et al., 2012).
Antibacterial Activity
- Novel compounds, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, synthesized from 5-bromo-2-methylphenyl derivatives have shown significant inhibition of bacterial growth. This indicates their potential as antimicrobial agents (Nagaraj et al., 2018).
Green Chemistry Applications
- (5-Bromo-2-methylphenyl)(phenyl)methanone derivatives have been synthesized using environmentally friendly Diels-Alder reactions in water, demonstrating the compound's role in green chemistry. These compounds also exhibit antimicrobial and antioxidant activities, broadening their potential applications (Thirunarayanan, 2017).
Antiestrogenic Activity
- Certain derivatives, such as those synthesized from (5-bromo-2-methylphenyl)(phenyl)methanone, have shown potent antiestrogenic activity, indicating potential for pharmaceutical applications in hormone-related therapies (Jones et al., 1979).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromo-2-methylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUVSUAAQDMRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methylphenyl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-bromophenyl)-N-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3266880.png)

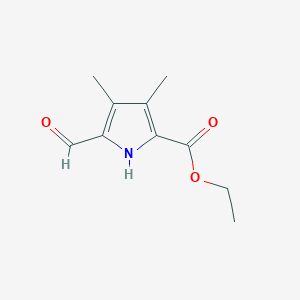
![[3,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B3266903.png)

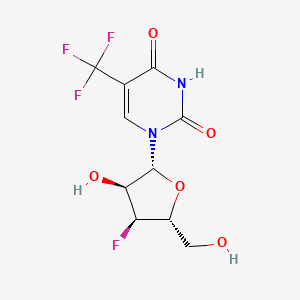

![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)
